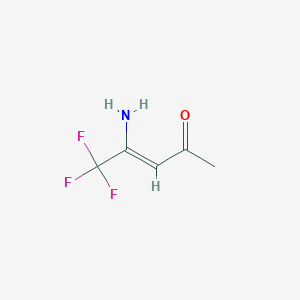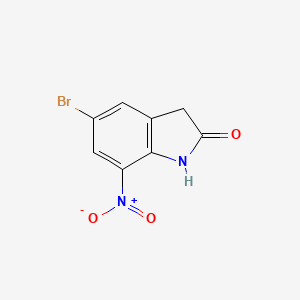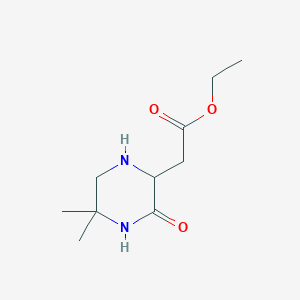
5-Benzothiazoleacetic acid, 2-amino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzothiazoleacetic acid, 2-amino- is a compound belonging to the benzothiazole family, which is known for its diverse biological activities Benzothiazoles are bicyclic compounds containing a benzene ring fused to a thiazole ring
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: One common method involves the reaction of potassium thiocyanate with substituted anilines in the presence of a catalyst such as nano-BF3/SiO2 under mild conditions. This method is efficient and yields high purity products.
Multistep Synthesis: Another approach involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. This method can be adapted to use green chemistry principles, such as using water as a solvent and avoiding toxic reagents.
Industrial Production Methods: Industrial production often employs scalable methods like the one-pot synthesis due to its simplicity and high yield. The use of eco-friendly catalysts and solvents is also prioritized to minimize environmental impact.
Types of Reactions:
Oxidation: 5-Benzothiazoleacetic acid, 2-amino- can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
5-Benzothiazoleacetic acid, 2-amino- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Benzothiazoleacetic acid, 2-amino- involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may interfere with the function of enzymes involved in microbial metabolism, thereby exhibiting antimicrobial activity . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
2-Aminobenzothiazole: Shares the benzothiazole core structure but lacks the acetic acid moiety.
2-Mercaptobenzothiazole: Contains a thiol group instead of an amino group, leading to different reactivity and applications.
Uniqueness: 5-Benzothiazoleacetic acid, 2-amino- is unique due to the presence of both the amino and acetic acid functional groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs.
Propiedades
Número CAS |
152149-32-1 |
|---|---|
Fórmula molecular |
C9H8N2O2S |
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
2-(2-amino-1,3-benzothiazol-5-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2S/c10-9-11-6-3-5(4-8(12)13)1-2-7(6)14-9/h1-3H,4H2,(H2,10,11)(H,12,13) |
Clave InChI |
MIAMRILGCZSWCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CC(=O)O)N=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol](/img/structure/B13891452.png)
![((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B13891462.png)


![9-Thia-1-azaspiro[5.5]undecane-2,4-dione](/img/structure/B13891477.png)

![N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13891491.png)


![tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13891506.png)


